molecular formula C6H11N B13324560 (1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine

(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine

Cat. No.: B13324560
M. Wt: 97.16 g/mol
InChI Key: SZVQRCAIAVDYOF-PHDIDXHHSA-N
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Description

(1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine is a chiral compound with a unique bicyclic structure consisting of two cyclopropane rings

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines and other derivatives.

    Substitution: The strained ring system makes it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism by which (1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The strained ring system allows it to participate in unique chemical reactions, which can modulate biological pathways and processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(1R,2R)-2-cyclopropylcyclopropan-1-amine

InChI

InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2/t5-,6-/m1/s1

InChI Key

SZVQRCAIAVDYOF-PHDIDXHHSA-N

Isomeric SMILES

C1CC1[C@H]2C[C@H]2N

Canonical SMILES

C1CC1C2CC2N

Origin of Product

United States

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